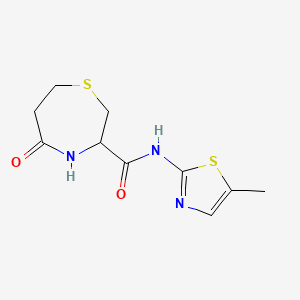

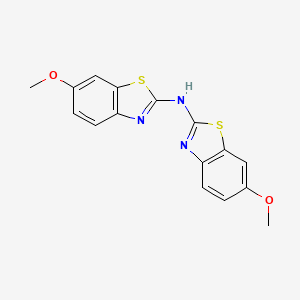

![molecular formula C24H16ClFN2OS2 B3009203 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-45-6](/img/structure/B3009203.png)

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" is a heterocyclic molecule that appears to be related to the class of quinazolinone derivatives. These compounds are known for their biological activities, including antimicrobial and anticancer properties. The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multistep reactions starting from various building blocks. One such starting material could be 4-chloro-2-fluoro-5-nitrobenzoic acid, which is a multireactive compound that can be used to prepare substituted nitrogenous heterocycles, including quinazolinones . The synthesis process typically includes steps such as immobilization on a solid support, chlorine substitution, reduction of nitro groups, and cyclization to form the desired heterocyclic structures . The synthesis of thiazolidin-4-ones clubbed with quinazolinone involves the formation of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, which are characterized by physicochemical and spectral means .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is often substituted with various functional groups that can significantly influence the compound's biological activity. The structure is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions, cyclizations, and reductions, which are essential for the synthesis of diverse libraries of heterocyclic compounds . The reactivity of these compounds allows for the creation of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application in drug discovery. The physicochemical properties are determined using standard laboratory techniques and are essential for understanding the compound's behavior in biological systems . The antimicrobial and anticancer evaluations of these compounds are often carried out in vitro, providing insights into their potential therapeutic uses . Additionally, quantitative structure-activity relationship (QSAR) studies can be conducted to understand the relationship between the compound's structure and its biological activity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Various synthesis techniques have been developed for compounds similar to 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one. For example, an efficient ionic liquid-mediated synthesis technique for producing thiazoloquinazoline derivatives has been reported, highlighting environmentally benign methods (Yadav, Dhakad, & Sharma, 2013).

Chemical Transformations : Studies on chemical transformations of similar compounds include glycosylation and the creation of new heterocyclic systems through various reactions, which are important for understanding the chemical behavior and potential applications of these compounds (Saleh & Abdel-megeed, 2003); (Sunder & Peet, 1979).

Biological Activities

Antimicrobial Activities : The antimicrobial and fungicidal properties of thiazoloquinazoline derivatives have been investigated, showing potential utility in treating various infections (O.Parkhomenko, Kovalenko, Chernykh, & Osolodchenko, 2006); (Yan, Lv, Du, Gao, Huang, & Bao, 2016).

Anti-Inflammatory and Analgesic Activities : Some derivatives of thiazoloquinazoline exhibit significant anti-inflammatory and analgesic properties, suggesting their potential use in pharmaceutical applications (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009); (Rajput & Singhal, 2013).

Structural and Mechanistic Studies

Crystal Structure and DFT Analysis : Detailed structural analysis, including Density Functional Theory (DFT) and crystallography, has been conducted on related compounds, providing insights into their molecular architecture and potential reactivity (Zhou, Wu, Huang, Yu, & Lu, 2021); (Gupta & Chaudhary, 2015).

Molecular Docking Studies : Molecular docking studies have been performed on similar compounds to understand their interaction with biological molecules, which is crucial for drug development and other applications (Zhou et al., 2021).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and the biological system . Without specific data or literature, it’s not possible to provide a detailed analysis of the mechanism of action of this compound .

Orientations Futures

The study of novel organic compounds like this one is a key area of research in organic chemistry. Such compounds could have potential applications in a variety of fields, including medicinal chemistry, materials science, and more. Future research could involve synthesizing this compound, characterizing its properties, and testing its biological activity .

Propriétés

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]-3-(3-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN2OS2/c1-14-5-4-6-15(11-14)21-22-27(13-16-9-10-17(26)12-19(16)25)23(29)18-7-2-3-8-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRNSANAAQPLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

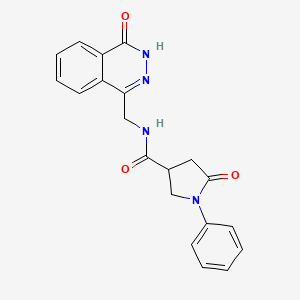

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

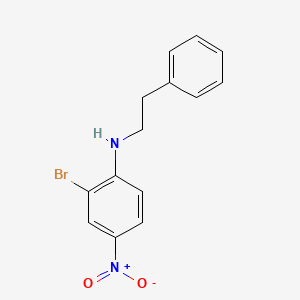

![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)

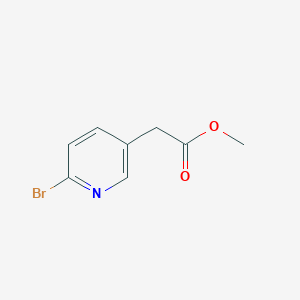

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)

![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)